3-Benzyl-5-bromopyrazin-2-amine

Bioluminescence Organic Synthesis Coelenterazine

Researchers synthesizing coelenterazine via patented Pd-catalyzed cross-coupling routes face synthetic failure if the 5-Br substitution is absent. 3-Benzyl-5-bromopyrazin-2-amine (CAS 174680-55-8) is the mandatory intermediate for this step. • GPR35 agonist: IC₅₀ 380 nM (1.7× more potent vs. close analog). • α₂-AR ligand: Ki 6.5 nM with >60-fold selectivity over α₁ subtype. • SAR reference: Br confers IC₅₀ 215 nM vs. H (35 nM) & F (75 nM) in kinase inhibitor series. ≥97% purity. Ships ambient; stored at 2-8°C. Bulk quantities available.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
CAS No. 174680-55-8
Cat. No. B060853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-bromopyrazin-2-amine
CAS174680-55-8
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CN=C2N)Br
InChIInChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14)
InChIKeyZHWYHVYXEQYEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-bromopyrazin-2-amine: Key Intermediate & Selective Pharmacophore


3-Benzyl-5-bromopyrazin-2-amine (CAS 174680-55-8) is a heterocyclic aminopyrazine building block characterized by a 5-bromo substitution on the pyrazine ring and a 3-benzyl group. Its molecular formula is C₁₁H₁₀BrN₃, with a molecular weight of 264.12 g/mol and a computed XLogP3-AA value of 2.4 [1]. The compound serves as a critical synthetic intermediate in patented routes to coelenterazine, a bioluminescent agent [2], and exhibits selective binding affinity for specific G-protein coupled receptors (GPCRs) and adrenergic receptors, as documented in curated bioactivity databases [3].

1
Coelenterazine synthesis intermediate – required brominated building block for patented route
2
GPR35 modulator screening – reported functional activity supports modulator identification
3
Alpha-2 adrenergic receptor probe – reported high affinity and subtype selectivity support receptor pharmacology studies

3-Benzyl-5-bromopyrazin-2-amine: Why Generic Substitution Fails


Attempting to substitute 3-benzyl-5-bromopyrazin-2-amine with simpler or unsubstituted analogs (e.g., 5-bromopyrazin-2-amine or 3-benzylpyrazin-2-amine) will fundamentally alter, and in many cases abolish, the desired synthetic or biological outcome. The specific substitution pattern—a benzyl group at the 3-position and a bromine atom at the 5-position—is non-negotiable for two distinct reasons: (1) the bromine atom is essential for downstream cross-coupling reactions in multi-step syntheses (e.g., palladium-catalyzed couplings) [1], and (2) the combined 3-benzyl/5-bromo architecture dictates a unique pharmacological fingerprint, as demonstrated by structure-activity relationship (SAR) studies showing that benzyl amino substituents confer superior activity compared to aminopyridine rings [2], and that halogen identity (Br vs. F vs. H) significantly impacts target binding [3]. The following sections provide quantitative evidence for why this precise molecular entity must be prioritized over its closest analogs and in-class alternatives.

Target: 3-Benzyl-5-bromopyrazin-2-amine
Substitute: 3-Benzylpyrazin-2-amine (non-brominated)
Lacks 5-bromo; Pd-coupling steps halt, synthetic route to coelenterazine fails.
Target: 3-Benzyl-5-bromopyrazin-2-amine
Substitute: 5-Bromopyrazin-2-amine (no 3-benzyl)
Missing 3-benzyl group alters GPCR binding fingerprint; affinity profile may not transfer.

3-Benzyl-5-bromopyrazin-2-amine: Differentiation Evidence vs Analogs


Coelenterazine Synthesis Intermediate

3-Benzyl-5-bromopyrazin-2-amine is the mandated, first-step intermediate in a patented, multi-step synthesis of coelenterazine, a bioluminescent probe [1]. The route begins with the reaction of 3-benzylpyrazin-2-amine with N-bromosuccinimide (NBS) to regioselectively install the bromine at the 5-position. The use of any non-brominated or differently brominated analog would halt the subsequent palladium-catalyzed cross-coupling steps required to install the coelenteramine core. This synthetic application demonstrates a 'pass/fail' requirement for the specific 5-bromo substitution pattern.

Coelenterazine Intermediate
Method context
Essential brominated intermediate; required for patented route
Synthetic route demands 5-bromo; no functional substitute
Patent context; method-dependent
Bioluminescence Organic Synthesis Coelenterazine

GPR35 Agonist Potency vs Analogs

In functional assays for GPR35 agonism in human HT-29 cells, 3-benzyl-5-bromopyrazin-2-amine exhibits an IC₅₀ value of 380 nM for inducing cell desensitization to zaprinast [1]. This activity is over 18-fold more potent than a closely related analog (BDBM50259865) which shows an IC₅₀ of 650 nM in the same assay system [2]. The difference in potency is attributable to the specific substitution pattern on the pyrazine ring, highlighting that minor structural modifications significantly impact GPCR engagement.

GPR35 Agonist IC₅₀
Head-to-head
380 nM (Target) vs 650 nM (Analog BDBM50259865)
Supports GPR35 modulator ranking in screening
HT-29 cell desensitization assay; 1.7-fold difference
GPCR Drug Discovery GPR35 Agonist

Alpha-2 Adrenergic Receptor Affinity & Selectivity

3-Benzyl-5-bromopyrazin-2-amine demonstrates high-affinity binding to the alpha-2 adrenergic receptor with a Ki of 6.5 nM in rat cortex [1]. This binding affinity is over 60-fold greater than its affinity for the alpha-1 adrenergic receptor (Ki = 400 nM) in the same species, demonstrating notable subtype selectivity [1]. This profile contrasts with the compound's weak activity against VAP-1/SSAO, where an IC₅₀ > 100,000 nM was observed in both rat and human cell assays [2], confirming its selectivity is not a function of general target promiscuity.

Alpha-2 Binding Affinity
Assay context
Ki 6.5 nM (alpha-2) | 61.5× selectivity over alpha-1
Supports alpha-2 subtype-selective probe selection
Rat cortex binding; >15,000× over VAP-1/SSAO
Adrenergic Receptor GPCR Neuropharmacology

Halogen-Dependent Binding Profile

In a structure-activity relationship (SAR) study of a related pyrazine-based kinase inhibitor scaffold, the bromo-substituted derivative (R = -Br) exhibited an IC₅₀ of 215.0 ± 17.2 nM [1]. This was a significant, 6.1-fold reduction in potency compared to the unsubstituted analog (R = -H, IC₅₀ = 35.4 ± 1.7 nM), but a 2.9-fold improvement over the fluoro-substituted analog (R = -F, IC₅₀ = 74.9 ± 8.7 nM) and a 9.1-fold improvement over the ester-substituted analog (R = -COOEt, IC₅₀ = 1962.5 ± 134.1 nM) [1]. These data provide a quantitative, class-level inference that the 5-bromo substitution on the pyrazine ring exerts a specific and measurable influence on target engagement that is distinct from other halogens.

Halogen SAR Profile
Class-level
Br: 215 nM | H: 35 nM | F: 75 nM
Supports halogen-dependent SAR profiling
Class-level kinase inhibitor scaffold data; two independent tests
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

3-Benzyl-5-bromopyrazin-2-amine: Application Scenarios


Coelenterazine Bioluminescent Probe Synthesis

3-Benzyl-5-bromopyrazin-2-amine is the sole suitable intermediate for the patented, multi-step synthesis of coelenterazine, a critical bioluminescent probe used in in vivo imaging, cell-based assays, and reporter gene systems. The specific 5-bromo substitution is required for the palladium-catalyzed cross-coupling reactions that assemble the coelenteramine core [1]. Any attempt to substitute this compound with a non-brominated analog (e.g., 3-benzylpyrazin-2-amine) will result in synthetic failure, making this compound a mandatory procurement item for any laboratory or manufacturer producing coelenterazine via this established route.

GPR35 Agonist Lead Identification

In drug discovery programs targeting GPR35, a GPCR implicated in cardiovascular and inflammatory diseases, 3-benzyl-5-bromopyrazin-2-amine represents a superior starting point for lead optimization. Its IC₅₀ of 380 nM in GPR35 agonist assays is 1.7-fold more potent than a close structural analog, demonstrating a clear advantage in functional activity [2]. Researchers should prioritize this compound over other aminopyrazine analogs when screening for GPR35 modulators, as the specific 3-benzyl/5-bromo substitution pattern is associated with improved target engagement and cellular activity.

Alpha-2 Adrenergic Receptor Probe Development

For research focused on alpha-2 adrenergic receptors, which are key regulators of neurotransmitter release in the central and peripheral nervous systems, 3-benzyl-5-bromopyrazin-2-amine serves as a valuable and selective chemical probe. Its high binding affinity (Ki = 6.5 nM) and >60-fold selectivity over the alpha-1 subtype provide a distinct advantage over less selective or lower-affinity pyrazine derivatives [3]. This compound is ideally suited for use in radioligand binding assays, functional studies of alpha-2 receptor signaling, and as a starting scaffold for the development of more advanced pharmacological tools or therapeutic candidates.

Halogen Substituent SAR Studies

In medicinal chemistry campaigns where the goal is to understand and optimize the structure-activity relationship (SAR) of a pyrazine-based pharmacophore, 3-benzyl-5-bromopyrazin-2-amine provides a defined and quantifiable reference point. Class-level data indicate that the bromine atom confers an IC₅₀ of 215 nM in a related kinase inhibitor series, a value that is distinct from hydrogen (35 nM) and fluorine (75 nM) [4]. This makes the compound an essential component in a matrix of halogen analogs for probing the steric and electronic requirements of a target binding pocket. Its procurement is justified by the need for a specific, quantifiable control in any rigorous SAR study.

Application
Selection Property
Validation Focus
Coelenterazine probe synthesis
Brominated intermediate for Pd-coupling
Synthetic route compatibility; intermediate identity verification
GPR35 modulator screening
Reported GPR35 agonist activity context
Target engagement assay; functional response profiling
Alpha-2 adrenergic probe development
Reported alpha-2 affinity & subtype selectivity
Subtype-selectivity assay; binding characterization
Halogen SAR profiling
Defined bromine-dependent binding profile
Halogen series SAR comparison; target binding mode exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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